molecular formula C16H14N2O2 B2870307 Methyl 2-methyl-1-phenyl-1,3-benzodiazole-5-carboxylate CAS No. 299927-10-9

Methyl 2-methyl-1-phenyl-1,3-benzodiazole-5-carboxylate

Cat. No. B2870307
Key on ui cas rn: 299927-10-9
M. Wt: 266.3
InChI Key: KUFKQELIHBOUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188282B2

Procedure details

The title compound was prepared following Method A at larger scale, from 4-chloro-3-nitrobenzoic acid methyl ester (5.39 g, 25 mmol), N-phenylacetamide (3.38 g, 25 mmol), palladium trifluoroacetate (416 mg, 1.25 mmol), BINAP (778 mg, 1.25 mmol) and Cs2CO3 11.4 g, 35 mmol) and refluxing just for 5 hours, giving rise to the title compound as colorless crystals (5.19 g, 78%). mp 108° C. to 110° C. 1H NMR (DMSO) δ 2.55 (s, 3H), 3.78 (s, 3H), 7.30 (d, J=8.2Hz, 1H), 7.52-7.71 (m, 5H), 7.92 (d, J=8.2Hz, 1H), 8.30 (br s, 1H); 13C NMR δ 13.6, 52.1, 110.8, 118.5, 124.7, 124.8, 127.0, 129.7, 130.1, 134.0, 137.9, 153.7, 157.8, 166.2. HRMS (FAB): cal. for C16H15N2O2 [M+H+]: 267.1134; found: 267.1128.
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
416 mg
Type
catalyst
Reaction Step One
Name
Quantity
778 mg
Type
catalyst
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7](Cl)=[C:6]([N+:11]([O-])=O)[CH:5]=1.[C:15]1([NH:21][C:22](=O)[CH3:23])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C([O-])([O-])=O.[Cs+].[Cs+]>FC(F)(F)C([O-])=O.[Pd+2].FC(F)(F)C([O-])=O.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[CH:8][C:7]2[N:21]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:22]([CH3:23])=[N:11][C:6]=2[CH:5]=1)=[O:14] |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
5.39 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])=O
Name
Quantity
3.38 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(C)=O
Name
Cs2CO3
Quantity
11.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
416 mg
Type
catalyst
Smiles
FC(C(=O)[O-])(F)F.[Pd+2].FC(C(=O)[O-])(F)F
Name
Quantity
778 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(N(C(=N2)C)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.19 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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